Cas no 6627-78-7 (1-Bromo-4-methylnaphthalene)
1-Bromo-4-methylnaphthalene Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-4-bromonaphthalene
- 1-Bromo-4-methylnaphthalene
- Naphthalene,1-bromo-4-methyl-
- 1-BROMO-2-METHYLNAPHTHALENE
- 4-Bromo-1-methylnaphthalene
- 4-Methyl-1-bromonaphthalene
- NSC 60231
- Naphthalene, 1-bromo-4-methyl-
- IDRVLLRKAAHOBP-UHFFFAOYSA-N
- NSC60231
- 1-bromo-4methylnaphthalene
- 1-bromo-4-methyl-naphthalene
- IDRVLLRKAAHOBP-UHFFFAOYSA-
- VZ21296
- RL
- DB-010847
- 3876F8BB52
- AS-60138
- NS00035998
- EN300-134555
- B6185
- MFCD00003872
- DTXSID20216469
- 6627-78-7
- EINECS 229-599-9
- 1-Bromo-4-methylnaphthalene, 98%
- SCHEMBL570484
- AKOS009156434
- InChI=1/C11H9Br/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3
- SY033075
- NSC-60231
- CS-0059152
-
- MDL: MFCD00003872
- Inchi: 1S/C11H9Br/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3
- InChI Key: IDRVLLRKAAHOBP-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C)=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 219.98900
- Monoisotopic Mass: 219.989
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.2
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Yellow liquid
- Density: 1.419 g/mL at 25 °C(lit.)
- Melting Point: 127-128 ºC
- Boiling Point: 162-164 °C/12 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: n20/D 1.651(lit.)
- Solubility: Insuluble (1.9E-3 g/L) (25 ºC),
- Water Partition Coefficient: Sparingly Soluble in water. (1.9E-3 g/L) (25°C).
- PSA: 0.00000
- LogP: 3.91070
- Solubility: Not determined
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-Bromo-4-methylnaphthalene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26-S36
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Bromo-4-methylnaphthalene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-4-methylnaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000431-250mg |
4-Bromo-1-methylnaphthalene |
6627-78-7 | 98% | 250mg |
$693.60 | 2023-09-01 | |
| Alichem | A219000431-500mg |
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| Alichem | A219000431-1g |
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6627-78-7 | 98% | 1g |
$1802.95 | 2023-09-01 | |
| TRC | B697353-100mg |
1-Bromo-4-methylnaphthalene |
6627-78-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B697353-250mg |
1-Bromo-4-methylnaphthalene |
6627-78-7 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B697353-500mg |
1-Bromo-4-methylnaphthalene |
6627-78-7 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B697353-1g |
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6627-78-7 | 1g |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM140941-100g |
1-Methyl-4-bromonaphthalene |
6627-78-7 | 95% | 100g |
$284 | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B72604-5G |
1-Bromo-4-methylnaphthalene |
6627-78-7 | 5g |
¥503.06 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B72604-25G |
1-Bromo-4-methylnaphthalene |
6627-78-7 | 25g |
¥1767.27 | 2023-11-11 |
1-Bromo-4-methylnaphthalene Suppliers
1-Bromo-4-methylnaphthalene Related Literature
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Hajime Maeda,Hiroki Takenaka,Kazuhiko Mizuno Photochem. Photobiol. Sci. 2016 15 1385
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2. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligandTao Zou,Xiujuan Feng,Hesong Liu,Xiaoqiang Yu,Yoshinori Yamamoto,Ming Bao RSC Adv. 2013 3 20379
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Alexandra Janiszewski,Jonas Fax,Gebhard Haberhauer Org. Chem. Front. 2019 6 1010
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4. Electron paramagnetic resonance spectra of substituted 1- and 2-naphthylmethyl radicalsRichard A. Jackson,Christopher J. Rhodes J. Chem. Soc. Perkin Trans. 2 1993 53
Additional information on 1-Bromo-4-methylnaphthalene
Introduction to 1-Bromo-4-methylnaphthalene (CAS No. 6627-78-7)
1-Bromo-4-methylnaphthalene, with the chemical formula C10H7Br, is a brominated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound serves as a versatile intermediate in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural properties, characterized by a bromine substituent at the 1-position and a methyl group at the 4-position of the naphthalene ring, make it a valuable building block for further functionalization.
The CAS No. 6627-78-7 identifier is a standardized numerical code assigned to this specific chemical substance, ensuring precise identification and differentiation from other compounds. This numbering system is crucial for regulatory compliance, literature references, and inventory management in chemical research and industrial applications.
In recent years, 1-Bromo-4-methylnaphthalene has been extensively studied for its potential applications in medicinal chemistry. Its bromine atom at the 1-position allows for nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups such as amines, alcohols, and thiols. Similarly, the methyl group at the 4-position provides a handle for further modifications via Friedel-Crafts alkylation or acylation reactions. These reactivity features make it an indispensable tool in synthetic chemistry.
One of the most compelling aspects of 1-Bromo-4-methylnaphthalene is its role in the synthesis of biologically active compounds. Researchers have leveraged its structural framework to develop novel molecules with potential therapeutic effects. For instance, derivatives of this compound have been explored as intermediates in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine atom facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic structures.
Recent advancements in drug discovery have highlighted the importance of 1-Bromo-4-methylnaphthalene in fragment-based drug design. By employing high-throughput screening techniques, researchers have identified fragments containing this naphthalene derivative that exhibit promising binding interactions with target proteins. This approach has led to the development of lead compounds that are being optimized further for clinical efficacy.
The pharmaceutical industry has also utilized 1-Bromo-4-methylnaphthalene in the synthesis of antiviral and antibacterial agents. Its ability to undergo diverse chemical transformations allows for the creation of molecules with enhanced pharmacokinetic properties. For example, modifications at the bromine or methyl positions can influence solubility, metabolic stability, and target specificity, thereby improving drug performance.
In addition to pharmaceutical applications, 1-Bromo-4-methylnaphthalene finds utility in materials science. Its aromatic structure makes it a suitable precursor for synthesizing organic semiconductors and liquid crystals. These materials are integral to modern electronic devices such as OLEDs (organic light-emitting diodes) and displays, where efficient charge transport is essential.
The synthesis of 1-Bromo-4-methylnaphthalene typically involves bromination and methylation reactions starting from naphthalene or its derivatives. Advanced catalytic systems have been developed to improve yield and selectivity in these processes. For instance, transition metal catalysts can facilitate regioselective bromination at the desired positions on the naphthalene ring.
Quality control and analytical techniques play a crucial role in ensuring the purity and consistency of 1-Bromo-4-methylnaphthalene. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed methods to verify chemical identity and assess impurities.
The environmental impact of handling 1-Bromo-4-methylnaphthalene must also be considered. While it is not classified as hazardous under standard conditions, proper storage and handling procedures should be followed to prevent degradation or unintended reactions. Waste disposal must comply with regulatory guidelines to minimize environmental contamination.
In conclusion, 1-Bromo-4-methylnaphthalene (CAS No. 6627-78-7) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique reactivity profile makes it an invaluable intermediate for constructing complex molecules with potential biological activity. As research continues to uncover new synthetic pathways and applications, this compound will undoubtedly remain a cornerstone in chemical innovation.
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